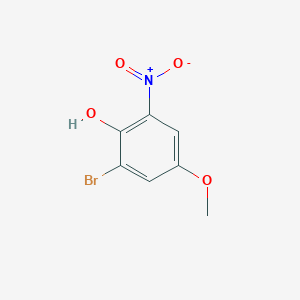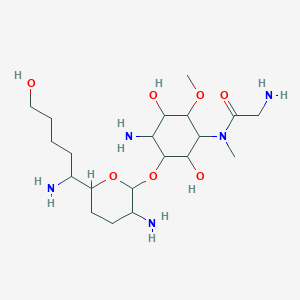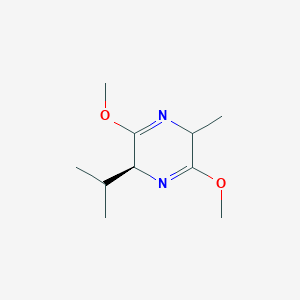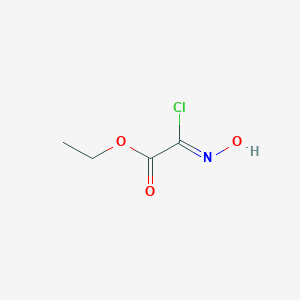
1-氯-1,2,3,4-四氢萘
描述
1-Chloro-1,2,3,4-tetrahydronaphthalene is a hydrocarbon with the molecular formula C10H11Cl . It is a partially hydrogenated derivative of naphthalene . The compound has a molecular weight of 166.65 .
Molecular Structure Analysis
The molecular structure of 1-Chloro-1,2,3,4-tetrahydronaphthalene consists of a naphthalene core that has been partially hydrogenated and substituted with a chlorine atom .Physical And Chemical Properties Analysis
1-Chloro-1,2,3,4-tetrahydronaphthalene is a liquid at room temperature . It has a molecular weight of 166.65 and a CAS Number of 58485-68-0 .科学研究应用
它用于研究高压下的甲烷 + 1,2,3,4-四氢萘和甲烷 + 9,10-二氢菲混合物 (Tobaly、Marteau 和 Ruffier-Meray,1999)。
它在 α-溴酰氧唑烷酮和羰基化合物之间的重福尔反应中充当手性助剂 (Orsini、Sello、Manzo 和 Lucci,2005)。
它参与 1,2-二氢环丁并[b]-萘-3,8-二酮及其与烯烃的反应的合成 (Naito、Makita、Yazaki 和 Kaneko,1986)。
用于 2-叔丁基-1,2,3,4-四氢萘的重铬酸氧化反应,为氢解研究提供 1-萘酮 (Duncan、Burnham、Eisenbraun、Hamming 和 Keen,1973)。
它影响混合物中的密度、声速、体积模量、闪点和表面张力等性质 (Prak 和 Lee,2016)。
它自组装成手性密堆人字形结构和手性多孔风车纳米结构,在石墨上 (Silly、Ausset 和 Sun,2017)。
它从 α-萘酮的合成对于生产 2(或 7)-氯萘很有用 (Prugh、Deana 和 Wiggins,1989)。
萘的尿代谢物,类似于致癌多环芳烃的各种代谢物,包括该化合物 (Klein 和 Stevens,1984)。
氯化锂加速其氧化反应,铜(II) 在反应引发中发挥作用 (Imamura、Teramoto、Sumi、Aomi、Teranishi 和 Takegami,1976)。
与 2,3-二氯-5,6-二氰基醌的脱氢生成萘涉及 1,2-二氢萘作为中间体 (Jagt、Haan 和 Zanten,1971)。
其结构在有机化学中起着重要作用 (Mague、Akkurt、Mohamed、Hassan 和 Albayati,2014)。
甲基 3,4-二氢萘-1-甲酸酯与三有机锡氢化物的自由基氢化锡化反应得到顺式产物 (Podestá、Ayala、Chopa 和 Giagante,1989)。
研究了与正构烷烃在不同温度和大气压下的二元混合物的性质 (Gong、Guo、Xiao、Yang 和 Fang,2012)。
在两个温度下测量了其与各种正构烷烃和环烷烃的过量焓 (Letcher 和 Scoones,1982)。
参与苯乙烯、1,2-二苯基环丁烷和 1-苯基-1,2,3,4-四氢萘的生成 (Miranda、Font-Sanchis、Pérez‐Prieto 和 Scaiano,1999)。
研究了生产 3,6-二乙酰-1,2-二氢萘的最佳反应条件 (Wu Jun,2011)。
它与 Mn(CO)3 合成,并显示出与各种亲核试剂的反应性 (Lee、Lee、Chung 和 Lee,1995)。
作为运输燃料替代品的组成部分,对其点火延迟进行了研究 (Raza、Qian、Wang、Mao、Zhu 和 Lu,2020)。
由于形成 α-羟基萘鎓碳正离子,在溶剂解中显示出不同寻常的反应性差异 (Kudavalli 和 More O'Ferrall,2010)。
被确定为有效的 RXR 激动剂,用于评估非胰岛素依赖型糖尿病的治疗 (Faul、Ratz、Sullivan、Trankle 和 Winneroski,2001)。
安全和危害
属性
IUPAC Name |
1-chloro-1,2,3,4-tetrahydronaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6,10H,3,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URZAPYFJGQXLKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60921000 | |
| Record name | 1-Chloro-1,2,3,4-tetrahydronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60921000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-1,2,3,4-tetrahydronaphthalene | |
CAS RN |
58485-68-0, 113110-47-7 | |
| Record name | 1-Chloro-1,2,3,4-tetrahydronaphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58485-68-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Chloro-1,2,3,4-tetrahydronaphthalene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113110477 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Chloro-1,2,3,4-tetrahydronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60921000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-chloro-1,2,3,4-tetrahydronaphthalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.707 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-Hydroxy-2-[2-[hydroxy(phenyl)methyl]-4,5-dimethoxyphenyl]acetamide](/img/structure/B46818.png)

![Pyrrolo[1,2-a]pyrazine-1,4-dione, 3-ethylidenehexahydro-, (3Z,8aS)-(9CI)](/img/structure/B46824.png)





